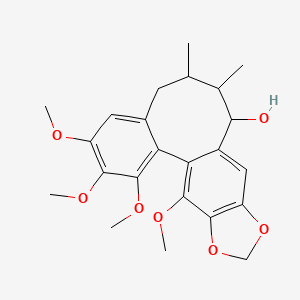

Angeloylisogomisin O

Description

Properties

IUPAC Name |

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-15(25-3)20(26-4)22(27-5)17(13)18-14(19(24)12(11)2)9-16-21(23(18)28-6)30-10-29-16/h8-9,11-12,19,24H,7,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMJUSKDPJGDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Scientific Journey of Acetylsalicylic Acid (Aspirin)

<

An In-depth Technical Guide

Abstract

Acetylsalicylic acid, commonly known as aspirin (B1665792), is one of the most widely used medications in the world.[1] Its history spans millennia, from the use of willow bark in ancient civilizations to its synthesis and eventual elucidation of its mechanism of action.[2] This document provides a technical overview for researchers and drug development professionals on the discovery, origin, mechanism of action, and key experimental protocols related to aspirin. It details the historical milestones, the chemical synthesis process, its interaction with cyclooxygenase (COX) enzymes, and standardized methods for evaluating its inhibitory effects.

Historical Discovery and Origin

The journey of aspirin began long before its chemical synthesis. Ancient civilizations, including the Sumerians and Egyptians, used willow bark for its pain-relieving and anti-inflammatory properties.[2][3] However, the scientific investigation into its active components started much later.

A timeline of key events marks its development:

-

1763: Reverend Edward Stone presented a report to the Royal Society of London on the successful use of dried, powdered willow bark to cure fevers.[3][4]

-

1828: Joseph Buchner, a professor at Munich University, successfully extracted the active ingredient from willow, naming the bitter yellow crystals "salicin".[3]

-

1853: French chemist Charles Frédéric Gerhardt was the first to synthesize acetylsalicylic acid by treating sodium salicylate (B1505791) with acetyl chloride.[1]

-

1897: Felix Hoffmann, a chemist at Bayer, synthesized a pure and stable form of acetylsalicylic acid, aiming to find a less irritating alternative to salicylic (B10762653) acid for his father who suffered from arthritis.[1][5]

-

1899: Bayer marketed the drug under the trade name Aspirin.[1][3] The name was derived from "A" for acetyl, "spir" from the plant Spiraea ulmaria (meadowsweet), a source of salicin, and "in," a common drug suffix at the time.[3][4]

-

1971: British pharmacologist John Robert Vane discovered that aspirin works by inhibiting the production of prostaglandins (B1171923), a finding for which he was awarded the 1982 Nobel Prize.[1][6] This discovery revealed that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) inhibit the cyclooxygenase (COX) enzyme.[6]

Chemical Synthesis

The primary industrial method for synthesizing acetylsalicylic acid is through the esterification of salicylic acid with acetic anhydride (B1165640). This reaction is typically catalyzed by an acid, such as sulfuric acid or phosphoric acid.[5][7]

The hydroxyl group (-OH) of the salicylic acid acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This process acetylates the salicylic acid, forming acetylsalicylic acid and acetic acid as a byproduct.[8]

Mechanism of Action: COX Pathway Inhibition

Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[9][10] There are two primary isoforms, COX-1 and COX-2.

-

COX-1 is constitutively expressed and plays a role in physiological functions, such as protecting the stomach lining and maintaining kidney function.[6]

-

COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory mediators.[6]

Aspirin irreversibly inhibits these enzymes by acetylating a serine residue in their active site.[1][9][10] This blockage prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and platelet aggregation.[10] While aspirin inhibits both isoforms, it is weakly more selective for COX-1.[9][11]

Quantitative Data: Inhibitory Potency

The inhibitory potency of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process by 50%. The IC50 values for aspirin demonstrate its activity against both COX-1 and COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Aspirin | 3.57 | 29.3 | 8.21 |

| Celecoxib | 82 | 6.8 | 0.08 |

| Rofecoxib | >100 | 25 | <0.25 |

Data sourced from BenchChem, citing a study on human articular chondrocytes.[12][13]

Experimental Protocols

Synthesis of Acetylsalicylic Acid

This protocol outlines a general laboratory procedure for the synthesis of aspirin.

Materials:

-

Salicylic acid (2.0 g, 0.015 mole)

-

Acetic anhydride (5 mL, 0.05 mole)

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) (5-10 drops)

-

125-mL Erlenmeyer flask

-

Steam bath or hot water bath

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Deionized water

Procedure:

-

Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.

-

In a fume hood, carefully add 5 mL of acetic anhydride, followed by 5-10 drops of the acid catalyst.[14][15]

-

Gently swirl the flask until the salicylic acid dissolves.

-

Heat the flask gently on a steam or hot water bath for at least 10 minutes.[14]

-

Allow the flask to cool to room temperature. If crystals do not form, scratch the inner wall of the flask with a glass rod to induce crystallization.[14]

-

Add approximately 20 drops of water to the cooled mixture to hydrolyze any excess acetic anhydride.

-

Add 50 mL of cold water to the mixture.[15]

-

Cool the mixture in an ice bath for 10-15 minutes to complete crystallization.[14][15]

-

Collect the aspirin crystals by suction filtration, washing them with small portions of cold deionized water.

-

Allow the crystals to air dry completely before weighing and determining the yield.

COX Inhibition Assay (In Vitro)

This protocol provides a general framework for determining the IC50 of a compound against COX-1 and COX-2. Commercial assay kits are widely available and provide specific reagent concentrations and instructions.[16]

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test inhibitor (Aspirin) dissolved in DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create serial dilutions of the test inhibitor stock solution.

-

Assay Setup: In a 96-well plate, prepare the following wells in triplicate:

-

100% Activity (Control): Assay buffer, heme, and enzyme.

-

Inhibitor Wells: Assay buffer, heme, enzyme, and the test inhibitor at various concentrations.

-

Background Wells: Assay buffer and heme (no enzyme).

-

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[13][17]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[13]

-

Measurement: Immediately measure the absorbance at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over 2-10 minutes.[13]

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using regression analysis.[13][18]

-

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. The first 3500 years of aspirin history from its roots - A concise summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 6. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aspirin Synthesis | ChemTalk [chemistrytalk.org]

- 9. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis of Aspirin [home.miracosta.edu]

- 16. 4.10. COX Inhibitory Assay [bio-protocol.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The EGFR Inhibitor Osimertinib: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (B560133), marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with specific mutations in the EGFR gene.[1][2] Developed by AstraZeneca, osimertinib was designed to overcome the resistance to earlier-generation EGFR-TKIs, which is often mediated by the T790M "gatekeeper" mutation.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for osimertinib.

Chemical Structure and Properties

Osimertinib is a member of the aminopyrimidine class of compounds.[4] It is administered as a mesylate salt.[2]

Table 1: Chemical and Physical Properties of Osimertinib

| Property | Value | Source |

| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [2][4] |

| Molecular Formula | C28H33N7O2 | [2][4] |

| Molecular Weight | 499.61 g/mol | [2] |

| CAS Number | 1421373-65-0 | [4] |

| SMILES | C=CC(=O)Nc1cc(Nc2nccc(-c3cn(C)c4ccccc34)n2)c(OC)cc1N(C)CCN(C)C | [2] |

| Water Solubility | 0.0224 mg/mL (predicted) | [1] |

| logP | 4.47 (predicted) | [1] |

| pKa (Strongest Basic) | 8.87 (predicted) | [1] |

| pKa (Strongest Acidic) | 13.64 (predicted) | [1] |

Pharmacological Properties

Mechanism of Action

Osimertinib is an irreversible inhibitor of EGFR tyrosine kinase.[5][6] It covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[7] This action blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][7]

A key feature of osimertinib is its high selectivity for mutant forms of EGFR, including the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while having a significantly lower affinity for wild-type EGFR.[1][3] This selectivity profile contributes to its favorable therapeutic window, reducing the toxicities associated with the inhibition of wild-type EGFR that are often observed with first and second-generation TKIs.[1][4]

In Vitro Potency

The in vitro potency of osimertinib has been demonstrated in various NSCLC cell lines harboring different EGFR mutations.

Table 2: In Vitro IC50 Values of Osimertinib against EGFR Variants

| EGFR Variant | IC50 (nM) | Cell Line | Source |

| Exon 19 deletion | 12.92 | LoVo | [5] |

| L858R/T790M | 11.44 | LoVo | [5] |

| Wild-Type EGFR | 493.8 | LoVo | [5] |

| L858R | 12 | - | [6] |

| L858R/T790M | 1 | - | [6] |

| Exon 19 deletion (PC-9) | 17 | PC-9 | [8] |

| L858R (H3255) | 4 | H3255 | [8] |

| T790M (PC-9ER) | 13 | PC-9ER | [8] |

| L858R/T790M (H1975) | 5 | H1975 | [8] |

Pharmacokinetic Properties

Table 3: Pharmacokinetic Parameters of Osimertinib

| Parameter | Value | Source |

| Time to Cmax (Tmax) | 6 hours (median) | [1][2] |

| Protein Binding | 95% | [1] |

| Volume of Distribution (Vd) | 918 L | [1] |

| Metabolism | Predominantly by CYP3A4 and CYP3A5 | [1][2] |

| Active Metabolites | AZ7550 and AZ5104 | [1] |

| Elimination Half-life | 48 hours | [1][2] |

| Excretion | Feces (68%), Urine (14%) | [1][2] |

Signaling Pathways

Osimertinib targets the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[9][10] Upon binding of ligands such as EGF, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades.[8] In NSCLC with activating EGFR mutations, this pathway is constitutively active. Osimertinib's inhibition of EGFR phosphorylation blocks these downstream signals.

Mechanisms of Resistance

Despite the efficacy of osimertinib, acquired resistance can develop. The most common on-target resistance mechanism is the emergence of the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib.[3][6] Off-target resistance mechanisms can involve the activation of bypass signaling pathways, such as MET amplification or activation of the RAS-MAPK pathway.[11][12]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of osimertinib against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant)

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Osimertinib

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare Serial Dilutions of Osimertinib: Create a series of concentrations of osimertinib in the kinase assay buffer.

-

Kinase Reaction: In a 96-well plate, add the EGFR kinase, the kinase substrate, and the osimertinib dilutions.

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near its Km for EGFR.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the osimertinib concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This protocol describes the determination of the IC50 of osimertinib in NSCLC cell lines.[4]

Materials:

-

NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Osimertinib stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

-

Cell Seeding: Seed the NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.[4]

-

Drug Treatment: Treat the cells with serial dilutions of osimertinib for 72 hours.[4]

-

Viability Assessment: Add the CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.[4]

-

Data Analysis: Normalize the luminescence data to the vehicle control (DMSO) and plot cell viability against the logarithm of the osimertinib concentration. Calculate the IC50 value using non-linear regression.[4]

Western Blot for EGFR Phosphorylation

This protocol outlines the steps to assess the effect of osimertinib on the phosphorylation of EGFR.[13]

Materials:

-

NSCLC cell lines

-

Osimertinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat NSCLC cells with various concentrations of osimertinib for a specified time (e.g., 2 hours).

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated EGFR and total EGFR. A loading control like β-actin should also be used.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR.

Conclusion

Osimertinib is a potent and selective third-generation EGFR-TKI that has transformed the treatment of EGFR-mutated NSCLC. Its unique mechanism of action, which overcomes the T790M resistance mutation while sparing wild-type EGFR, has led to significant improvements in patient outcomes. This technical guide provides a foundational understanding of osimertinib's chemical and pharmacological properties, along with detailed experimental protocols to facilitate further research and drug development in this area.

References

- 1. Osimertinib Improves Survival in Lung Cancer - NCI [cancer.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. wjpls.org [wjpls.org]

- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Osimertinib: Game-Changing Treatment Non-Small Cell Lung Cancer - OncologyTube [oncologytube.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. benchchem.com [benchchem.com]

Natural Sources of Berberine: A Technical Guide for Drug Discovery and Development

Abstract

Berberine (B55584) is a quaternary benzylisoquinoline alkaloid with a long history in traditional Chinese and Ayurvedic medicine.[1][2] Modern pharmacological research has identified its significant therapeutic potential, including antimicrobial, anti-inflammatory, metabolic regulatory, and anti-cancer effects.[1][3][4] This technical guide provides a comprehensive overview of the primary natural sources of berberine, quantitative data on its prevalence in various plant species, detailed experimental protocols for its extraction and quantification, and a review of its key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this potent natural compound.

Principal Natural Sources of Berberine

Berberine is predominantly found in the roots, rhizomes, and stem bark of various plants across several families, including Berberidaceae, Ranunculaceae, and Rutaceae.[2][5][6] The concentration of berberine can vary significantly based on the plant species, the specific part of the plant, and even environmental factors like altitude and season.[3]

The most prominent and commercially relevant sources include species from the Berberis (e.g., Barberry), Coptis (e.g., Goldthread), and Phellodendron (e.g., Amur Cork Tree) genera.[2][6]

Quantitative Analysis of Berberine Content

The following tables summarize the quantitative content of berberine found in various high-yield plant species, as determined by High-Performance Liquid Chromatography (HPLC). Data is presented as a percentage of the dry weight (% w/w).

Table 1: Berberine Content in Berberis Species

| Plant Species | Family | Plant Part | Berberine Content (% w/w) | Reference(s) |

| Berberis vulgaris | Berberidaceae | Root Bark | ~5% | [2][3] |

| Berberis aristata | Berberidaceae | Root | 2.8% - 3.8% | [1][3][5] |

| Berberis asiatica | Berberidaceae | Root | 2.4% - 4.3% | [1][3] |

| Berberis lycium | Berberidaceae | Root | 4.0% | [1][3] |

| Berberis tinctoria | Berberidaceae | Stem Bark | 1.46% | [3][5] |

Table 2: Berberine Content in Other Key Species

| Plant Species | Family | Plant Part | Berberine Content (% w/w) | Reference(s) |

| Coptis chinensis | Ranunculaceae | Rhizome | 5-10% (total protoberberine alkaloids) | [3][7] |

| Hydrastis canadensis | Ranunculaceae | Rhizome/Root | High, but variable | [8][9] |

| Phellodendron amurense | Rutaceae | Inner Bark | Up to 8.3% (varies by season/age) | [10] |

Note: Berberine content can be influenced by genetic and environmental variables. The values presented are averages or ranges reported in the cited literature.

Experimental Protocols

Accurate extraction and quantification are critical for the research and development of berberine-based therapeutics. The following protocols provide a standardized methodology for laboratory procedures.

Extraction of Berberine from Plant Material

This protocol describes a standard laboratory-scale extraction suitable for obtaining berberine from dried root or rhizome material.

Objective: To extract crude alkaloids, including berberine, from plant sources.

Materials:

-

Dried and powdered plant material (e.g., Berberis aristata root)

-

Methanol (B129727) (HPLC grade)

-

Distilled water

-

Sonicator

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

-

Maceration: Weigh 10 g of finely powdered plant material and place it in a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 100 mL of methanol to the flask.

-

Extraction: Tightly seal the flask and place it in a sonicator bath for 60 minutes at room temperature to facilitate cell wall disruption and solvent penetration.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Re-extraction (Optional but Recommended): Transfer the plant residue back to the flask, add another 100 mL of methanol, and repeat the sonication and filtration steps to maximize yield.

-

Combine Extracts: Pool the filtrates from all extraction steps.

-

Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at 40-50°C until the methanol is completely removed.

-

Drying: The resulting crude extract can be further dried in a vacuum oven to yield a solid powder.

-

Storage: Store the dried extract in a desiccator at 4°C, protected from light.

Quantification of Berberine by HPLC-UV

This protocol outlines a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of berberine.[5][11][12]

Objective: To determine the concentration of berberine in an extract.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.[3][5]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: Isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (e.g., 60:40 v/v).[5]

-

Detection Wavelength: 346 nm (or 266 nm).[3]

-

Injection Volume: 20 µL.[3]

-

Column Temperature: 30°C.[3]

Procedure:

-

Standard Preparation: Prepare a stock solution of pure berberine standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh a known amount of the dried plant extract (from Protocol 2.1) and dissolve it in methanol to a known final concentration (e.g., 1 mg/mL). Sonicate for 15 minutes to ensure complete dissolution.[13]

-

Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulates.[3]

-

Analysis: Inject the standard solutions in sequence, from lowest to highest concentration, followed by the sample solutions.

-

Quantification:

-

Identify the berberine peak in the sample chromatogram by comparing its retention time with that of the pure standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Calculate the concentration of berberine in the sample solution using the linear regression equation derived from the calibration curve.

-

Determine the final content (% w/w) of berberine in the original plant material based on the initial weight of the extract.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow from plant material processing to the final quantification of berberine.

Key Signaling Pathway: AMPK Activation

Berberine exerts many of its metabolic effects through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dietary Administration of Berberine or Phellodendron amurense Extract Inhibits Cell Cycle Progression and Lung Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gigvvy.com [gigvvy.com]

- 6. Phellodendron Amurense Extract Berberine 20:1 – Druid Alchemy [druidalchemy.com.au]

- 7. academic.oup.com [academic.oup.com]

- 8. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species | springermedizin.de [springermedizin.de]

- 10. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. florajournal.com [florajournal.com]

The Biological Activity of Gossypol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol (B191359) is a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium).[1] Initially investigated for its antifertility effects, which led to its trial as a male oral contraceptive, gossypol has since garnered significant attention for its multifaceted biological activities, including potent anticancer, antiviral, and antiparasitic properties.[1][2][3] This polyphenolic compound exists as two atropisomers, (+)-gossypol and (-)-gossypol, due to restricted rotation around the internaphthyl bond.[1] The (-)-enantiomer is generally considered to be the more biologically active form.[4] Gossypol's diverse therapeutic potential stems from its ability to interact with multiple cellular targets and modulate key signaling pathways, making it a compound of high interest in drug discovery and development.

Core Mechanisms of Action

Gossypol exerts its biological effects through a variety of mechanisms, primarily centered on the induction of apoptosis, inhibition of cellular metabolism, and the generation of oxidative stress. Its ability to engage multiple targets contributes to its broad spectrum of activity.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

A primary mechanism of gossypol's anticancer activity is its function as a BH3 mimetic. It binds to the BH3 groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[2] This binding disrupts the heterodimerization of these anti-apoptotic proteins with pro-apoptotic members (e.g., Bak, Bax, Bim), thereby unleashing the pro-apoptotic proteins to initiate the mitochondrial pathway of apoptosis.[2] This leads to the release of cytochrome c and subsequent activation of caspases, culminating in programmed cell death.[2][5] The (-)-enantiomer of gossypol has been shown to be particularly effective in this regard.[5]

Inhibition of Lactate (B86563) Dehydrogenase (LDH)

Gossypol is a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[6][7] Specifically, it acts as a competitive inhibitor with respect to NADH and NAD+, and non-competitive with respect to pyruvate (B1213749) and lactate.[7][8] By inhibiting LDH, particularly the LDH-A isoform that is often upregulated in cancer cells, gossypol disrupts glycolysis, leading to a reduction in ATP production and an increase in intracellular reactive oxygen species (ROS). This metabolic stress can contribute to cell death.

Induction of Oxidative Stress

Gossypol has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS).[9] This can lead to damage of cellular macromolecules, including DNA, lipids, and proteins, and can trigger apoptotic pathways.[9] The pro-oxidant behavior of gossypol is considered a significant contributor to its cytotoxic effects.

Quantitative Biological Activity Data

The biological activity of gossypol has been quantified in numerous studies. The following tables summarize its inhibitory concentrations (IC50) against various cancer cell lines and its inhibition constants (Ki) for key protein targets.

Table 1: IC50 Values of Gossypol in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jurkat (vector control) | T-cell leukemia | 7.0 ± 2.7 | [5] |

| Jurkat (Bcl-2 overexpressing) | T-cell leukemia | 18.1 ± 2.6 | [5] |

| Jurkat (Bcl-xL overexpressing) | T-cell leukemia | 22.9 ± 3.7 | [5] |

| SK-mel-19 | Melanoma | 23-46 (racemic) | [10] |

| Sihas | Cervix | 23-46 (racemic) | [10] |

| H69 | Small cell lung | 23-46 (racemic) | [10] |

| K562 | Myelogenous leukemia | 23-46 (racemic) | [10] |

| MDA-MB-231 | Breast cancer | 217.2 ± 30.5 ((-)-GPCSO) | [11] |

| HepG2 | Hepatocellular carcinoma | 6.30 (72h) | [12] |

| Hep3B | Hepatocellular carcinoma | 6.87 (72h) | [12] |

| HCT-116 | Colon carcinoma | 3.61 (72h) | [12] |

| HT-29 | Colon carcinoma | 11.8 (72h) | [12] |

| PC-3 | Prostate carcinoma | ~10 (24-72h) | [1] |

Table 2: Inhibition Constants (Ki) of Gossypol for Target Proteins

| Target Protein | Isoform/Species | Ki (µM) | Inhibition Type | Reference |

| Lactate Dehydrogenase (LDH) | Human LDH-A4 | 1.9 | Competitive with NADH | [6] |

| Lactate Dehydrogenase (LDH) | Human LDH-B4 | 1.4 | Competitive with NADH | [6] |

| Lactate Dehydrogenase (LDH) | Human LDH-C4 | 4.2 | Competitive with NADH | [6] |

| Lactate Dehydrogenase (LDH) | Bovine Testis LDH-X | 30 (vs NADH), 6 (vs NAD+) | Competitive | [7] |

| Lactate Dehydrogenase (LDH) | Bovine Testis LDH-X | 220 (vs pyruvate), 52 (vs lactate) | Non-competitive | [7] |

| Bcl-xL | Human | 0.5 - 0.6 | - | [13] |

| Bcl-2 | Human | 200 - 300 | - | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by gossypol and a typical experimental workflow for assessing its cytotoxic activity.

Caption: Gossypol-induced apoptosis via Bcl-2 inhibition.

Caption: Gossypol's inhibition of LDH and its metabolic impact.

Caption: Workflow for determining cell viability using an MTT assay.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 6-24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of gossypol in culture medium. Remove the old medium from the wells and add the gossypol-containing medium. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9]

-

Protocol:

-

Cell Treatment: Culture and treat cells with gossypol as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension (e.g., 670 x g for 5 minutes).[9]

-

Washing: Wash the cells twice with cold 1X PBS.[9]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

Flow Cytometry: Analyze the samples by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bcl-xL, Bax, and Bak.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Protein Extraction: After treatment with gossypol, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels and perform densitometric analysis to quantify changes in protein expression.[15]

-

Conclusion

Gossypol is a promising natural compound with a well-defined, multi-targeted mechanism of action. Its ability to induce apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins and to disrupt cellular metabolism through the inhibition of lactate dehydrogenase underscores its potential as an anticancer agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of gossypol and its derivatives. Further research is warranted to optimize its efficacy and safety profile for clinical applications.

References

- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of gossypol inhibition of bovine lactate dehydrogenase X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liposomes Containing (−)-Gossypol-Enriched Cottonseed Oil Suppress Bcl-2 and Bcl-xL Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. static.igem.org [static.igem.org]

- 15. researchgate.net [researchgate.net]

Palbociclib: A Technical Guide to a First-in-Class CDK4/6 Inhibitor

CAS Number: 571190-30-2[1][2][3][4]

Compound Name: Palbociclib (B1678290) (also known as PD-0332991 and sold under the brand name Ibrance)[4][5]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Palbociclib, a first-in-class, orally active, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[5] Palbociclib is a key therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2][5]

Mechanism of Action and Signaling Pathway

Palbociclib's primary mechanism of action is the potent and specific inhibition of CDK4 and CDK6, key regulators of the cell cycle.[5] In the G1 phase of the cell cycle, the formation of cyclin D-CDK4/6 complexes is stimulated by mitogenic signals. These active complexes then phosphorylate the retinoblastoma protein (Rb).[6][7] Phosphorylation of Rb leads to the release of E2F transcription factors, which in turn activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[5][6][8]

By binding to the ATP pocket of CDK4 and CDK6, Palbociclib prevents the phosphorylation of Rb.[1] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors. The sequestration of E2F prevents the expression of S-phase genes, leading to a G1 cell cycle arrest and a subsequent reduction in cellular proliferation.[1][5][9] Palbociclib's high selectivity for CDK4/6 minimizes off-target effects.[1]

Quantitative Data from Clinical Trials

The efficacy of Palbociclib in combination with endocrine therapy has been demonstrated in several pivotal clinical trials. The PALOMA (Palbociclib: Ongoing Trials in the Management of Breast Cancer) series of studies established its clinical benefit.

| Trial Name | Phase | Patient Population | Treatment Arms | Primary Endpoint | Results |

| PALOMA-1 | II | Postmenopausal women with ER+/HER2- advanced breast cancer, previously untreated for advanced disease. | Palbociclib + Letrozole (B1683767) vs. Letrozole alone | Progression-Free Survival (PFS) | Median PFS of 20.2 months for the combination vs. 10.2 months for letrozole alone (HR=0.488).[10] |

| PALOMA-2 | III | Postmenopausal women with ER+/HER2- advanced breast cancer, previously untreated for advanced disease. | Palbociclib + Letrozole vs. Placebo + Letrozole | Progression-Free Survival (PFS) | Median PFS of 24.8 months for the combination vs. 14.5 months for placebo + letrozole (HR=0.58).[10] |

| PALOMA-3 | III | Women with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy. | Palbociclib + Fulvestrant (B1683766) vs. Placebo + Fulvestrant | Progression-Free Survival (PFS) | Median PFS of 9.2 months for the combination vs. 3.8 months for placebo + fulvestrant (HR=0.42).[5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of CDK4/6 inhibitors like Palbociclib.

In Vitro Cell Viability (MTT) Assay

This assay determines the effect of Palbociclib on cancer cell viability.

Methodology:

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5 x 10³ cells per well and incubate under normal conditions.[11]

-

Drug Treatment: After cell adherence, treat the cells with varying concentrations of Palbociclib or a vehicle control (e.g., DMSO) for 72 hours.[11]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]

-

Crystal Dissolution: Discard the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.[11]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader to calculate cell viability.[11]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the impact of Palbociclib on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat asynchronous breast cancer cells with the desired concentration of Palbociclib (e.g., 500 nM) or a vehicle control for 24 hours.[12][13]

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Rb Phosphorylation

This technique is used to measure the phosphorylation status of Rb, a direct downstream target of CDK4/6.

Methodology:

-

Protein Extraction: Treat cells with Palbociclib for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 30 µg of total protein per sample by SDS-polyacrylamide gel electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.[11]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Drug Development and Clinical Progression

The development of Palbociclib represents a significant advancement in targeted cancer therapy. Its progression from preclinical studies to FDA approval highlights a successful drug development pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. targetedonc.com [targetedonc.com]

- 3. researchgate.net [researchgate.net]

- 4. Palbociclib enhances activin‐SMAD‐induced cytostasis in estrogen receptor‐positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Palbociclib Enhances Migration and Invasion of Cancer Cells via Senescence-Associated Secretory Phenotype-Related CCL5 in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. mdpi.com [mdpi.com]

[Compound Name] IUPAC name

It appears there has been a misunderstanding in the request. The term "core" is a general term in chemistry and biology and does not refer to a specific chemical compound for which an IUPAC name can be provided. To fulfill your request for an in-depth technical guide, please specify the exact name of the compound you are interested in.

For example, if you were to provide a specific compound such as "Aspirin," I could then proceed to generate a detailed report that includes:

-

IUPAC Name: 2-Acetoxybenzoic acid

-

Data Presentation: Tables summarizing its pharmacokinetic and pharmacodynamic properties.

-

Experimental Protocols: Detailed methodologies for experiments related to its anti-inflammatory effects.

-

Visualization: Diagrams of its mechanism of action, such as the inhibition of the cyclooxygenase (COX) pathway.

Once you provide a specific compound name, I will be able to generate the comprehensive technical guide you have outlined.

Early Research on Imatinib: A Technical Guide

<_ _="[">

Introduction: Imatinib (B729), formerly known-as STI571 and marketed as Gleevec®, is a pioneering tyrosine kinase inhibitor that transformed the treatment of Chronic Myeloid Leukemia (CML) and other cancers.[1][2] Developed in the late 1990s through a rational drug design approach, it was the first therapy to directly target a specific molecular abnormality known to cause a human cancer.[3][4][5] This guide provides an in-depth look at the foundational preclinical research that established Imatinib's mechanism of action, efficacy, and therapeutic potential.

Core Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[1][6] In CML, the hallmark is the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22.[7] This creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[1][7][8] Imatinib selectively binds to the inactive conformation of the ABL kinase domain, preventing it from transferring a phosphate (B84403) group from ATP to its substrates.[7][8][9] This action blocks downstream signaling, leading to the inhibition of proliferation and the induction of apoptosis in BCR-ABL-positive cells.[8][10]

Beyond BCR-ABL, early studies identified other key targets of Imatinib, including the receptor tyrosine kinases c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which are implicated in gastrointestinal stromal tumors (GIST) and other malignancies.[4][11][12]

Key Signaling Pathway Inhibition

The constitutively active BCR-ABL protein activates a multitude of downstream signaling pathways crucial for leukemic cell survival and growth.[7][13] These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[7][10] By blocking the initial phosphorylation event, Imatinib effectively deactivates these cascades, halting the oncogenic signals.[13]

Caption: Imatinib blocks the ATP-binding site of BCR-ABL, inhibiting downstream pathways.

In Vitro Efficacy

Early in vitro studies were crucial for quantifying Imatinib's potency and selectivity. These experiments typically involved cell-free kinase assays and cell-based proliferation assays using BCR-ABL-positive and negative cell lines.

Table 1: Imatinib IC50 Values from Early In Vitro Studies

| Target Kinase / Cell Line | Assay Type | IC50 (µM) | Reference |

| v-Abl | Cell-free | 0.6 | [14][15] |

| PDGFR | Cell-free / Cell-based | 0.1 | [14][15] |

| c-Kit | Cell-based | ~0.1 | [14][15] |

| Bcr-Abl | Cell-based | 0.025 | [12] |

| K562 (CML Cell Line) | Cell Proliferation | 0.47 | [16] |

| CML-T1 (CML Cell Line) | Cell Proliferation | 0.69 | [16] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies were fundamental to the validation of Imatinib's effects. Below are representative protocols for key early experiments.

Kinase Activity Assay (Immune Complex Assay)

This assay measures the ability of BCR-ABL to phosphorylate a substrate and the inhibition of this activity by Imatinib.

-

Cell Lysis: BCR-ABL positive cells (e.g., K562) are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[17]

-

Immunoprecipitation: The cell lysate is incubated with an anti-Abl antibody to specifically capture the BCR-ABL protein. Protein A/G-agarose beads are then used to pull down the antibody-protein complex.[14]

-

Kinase Reaction: The immunoprecipitated complex is washed and then incubated in a kinase buffer containing MgCl2, ATP (often radiolabeled [γ-³²P]ATP), and a specific substrate (e.g., a synthetic peptide).[14][18] Various concentrations of Imatinib are added to the reaction mixture.

-

Detection: The reaction is stopped, and the phosphorylated substrate is separated via SDS-PAGE. Phosphorylation is detected by autoradiography (if using radiolabeled ATP) or by Western blot using an anti-phosphotyrosine antibody.[19][20] The intensity of the signal corresponds to kinase activity.

Cell Viability / Proliferation Assay (MTT Assay)

This colorimetric assay determines the effect of Imatinib on the metabolic activity of cultured cells, which is proportional to the number of viable cells.[21][22]

-

Cell Plating: BCR-ABL positive cells (e.g., K562) are seeded into 96-well plates at a predetermined density (e.g., 10,000 cells/well).[23][24]

-

Compound Treatment: Cells are treated with a range of Imatinib concentrations and incubated for a specified period (e.g., 72-96 hours) at 37°C in a CO2 incubator.[16][24]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL) and incubated for 2-4 hours.[21][22] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[22]

-

Solubilization: A solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the insoluble formazan crystals.[21][24]

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.[22][24] The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC50 value.

Caption: Workflow for a cell viability (MTT) assay to determine Imatinib's IC50.

Conclusion

The early preclinical research on Imatinib was a landmark in oncology, providing a robust, data-driven foundation for its clinical development.[25][26] The specific targeting of the BCR-ABL kinase, demonstrated through detailed biochemical and cell-based assays, validated the principle of molecularly targeted therapy.[4][27] These foundational studies not only paved the way for a revolutionary treatment for CML but also established a new paradigm for rational drug design that continues to influence cancer research today.[1][3]2, 5]

References

- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 2. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imatinib - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of imatinib (STI571) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Mechanisms of resistance imatinib (STI571) in preclinical models and in leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Imatinib (STI571)-mediated changes in glucose metabolism in human leukemia BCR-ABL-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

- 19. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 21. In vitro inhibitory effects of imatinib mesylate on stromal cells and hematopoietic progenitors from bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. Cell viability [bio-protocol.org]

- 25. onclive.com [onclive.com]

- 26. Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor imatinib mesylate (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Potential Therapeutic Effects of [Compound Name]

Please provide the specific [Compound Name] you wish to be the subject of this in-depth technical guide.

Once you provide the name, I will conduct a thorough review of the available scientific literature to generate a comprehensive whitepaper tailored to your specifications. The following structure and examples illustrate how the final document will be presented.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This section will provide a high-level overview of [Compound Name], including its chemical class, proposed mechanism of action, and the therapeutic areas in which it is being investigated. It will summarize the current state of research and the scope of this document.

Quantitative Data Summary

All relevant quantitative data from preclinical and clinical studies will be consolidated into the tables below for straightforward comparison and analysis.

Table 1: Preclinical Efficacy Data for [Compound Name] This table will summarize key in vitro and in vivo efficacy metrics.

| Parameter | Assay / Model | Result | Species / Cell Line | Source |

| IC₅₀ / EC₅₀ | ||||

| Ki | ||||

| Tumor Growth Inhibition (%) | ||||

| Survival Benefit (%) | ||||

| Other relevant metrics |

Table 2: Pharmacokinetic (PK) Profile of [Compound Name] This table will outline the key pharmacokinetic parameters.

| Parameter | Value | Species | Dosing Route | Source |

| Tₘₐₓ (hr) | ||||

| Cₘₐₓ (ng/mL) | ||||

| AUC₀₋ₜ (ng·hr/mL) | ||||

| Half-life (t½) (hr) | ||||

| Bioavailability (%) |

Table 3: Safety and Toxicology Data for [Compound Name] This table will present key findings from safety and toxicology studies.

| Parameter | Model | Result | Dosing Regimen | Source |

| LD₅₀ | ||||

| NOAEL | ||||

| Key Adverse Events | ||||

| Cytotoxicity (CC₅₀) |

Signaling Pathways and Mechanism of Action

This section will detail the molecular pathways modulated by [Compound Name]. Diagrams generated using the DOT language will be used to visualize these complex interactions.

Caption: Inhibition of the MAPK signaling cascade by [Compound Name].

Detailed Experimental Protocols

This section will provide methodologies for key experiments cited in this guide, enabling replication and further investigation.

Example Protocol: In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of [Compound Name] against its target kinase.

-

Materials:

-

Recombinant human [Target Kinase].

-

[Compound Name] stock solution (e.g., 10 mM in DMSO).

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP and substrate peptide.

-

96-well assay plates.

-

Detection reagent (e.g., ADP-Glo™).

-

-

Procedure:

-

Prepare a serial dilution of [Compound Name] in kinase buffer, typically ranging from 100 µM to 1 pM.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add 10 µL of the enzyme/substrate mixture to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of the detection reagent to stop the reaction and quantify kinase activity.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data relative to the high (vehicle) and low (no enzyme) controls.

-

Plot the normalized response versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

Experimental Workflow Visualization

Workflows for complex experimental or analytical processes will be diagrammed for clarity.

Caption: Workflow for a typical high-throughput screening (HTS) cascade.

To proceed, please specify the [Compound Name].

Methodological & Application

Application Notes & Protocols: BMS-986165 (Deucravacitinib)

Compound: BMS-986165 (Deucravacitinib) Class: Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor Therapeutic Area: Immune-Mediated Inflammatory Diseases

Introduction Deucravacitinib (B606291) (BMS-986165) is a first-in-class, oral, selective, and allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYK2 is an intracellular signaling kinase that mediates cytokine pathways crucial to the pathogenesis of various immune-mediated diseases.[1][3] Unlike pan-Janus kinase (JAK) inhibitors that bind to the conserved active site of the kinase domain, deucravacitinib possesses a unique mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2.[2][4] This allosteric inhibition provides exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which may lead to a differentiated safety profile.[4][5][6] Deucravacitinib has been approved by the FDA for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other conditions such as psoriatic arthritis, lupus, and inflammatory bowel disease.[1][7][8]

Mechanism of Action Deucravacitinib selectively binds to the TYK2 pseudokinase (JH2) domain, locking the enzyme in an inactive conformation.[2][4] This prevents the receptor-mediated activation of TYK2, thereby blocking downstream signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][8][9] These cytokines are central to the inflammatory and immune responses underlying numerous autoimmune disorders.[1] The high selectivity of deucravacitinib is attributed to its unique binding mode to the less-conserved pseudokinase domain.[4][10]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of BMS-986165.

Table 1: In Vitro Potency and Selectivity

| Parameter | Target/Assay | Value | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | TYK2 Pseudokinase Domain (JH2) | 0.02 nM | [5][8] |

| Enzymatic Inhibition (IC₅₀) | TYK2 JH2 Domain | 1.0 nM | [11][12] |

| Cellular Inhibition (IC₅₀) | IL-23, IL-12, Type I IFN Pathways | 2 - 14 nM | [8][11] |

| Selectivity | TYK2 vs. JAK1/JAK3 | >200-fold | [4] |

| Selectivity | TYK2 vs. JAK2 | >3000-fold |[4] |

Table 2: Pharmacokinetic and Physicochemical Properties

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Terminal Half-Life (t½) | Human (single dose) | 7.9 - 15.0 hours | [8] |

| Microsomal Stability (t½) | Human, Mouse, Rat, Monkey, Dog | > 120 min | [8] |

| Permeability | Caco-2 Assay | Good (Efflux Ratio ~10) | [8] |

| Molecular Formula | - | C₂₀H₂₂N₈O₃ | [8] |

| Molecular Weight | - | 425.46 g/mol |[8] |

Experimental Protocols

Protocol 1: In Vitro Cellular STAT Phosphorylation Assay

This protocol describes a method to quantify the inhibitory effect of BMS-986165 on cytokine-induced STAT phosphorylation in human immune cells.

Objective: To determine the IC₅₀ of BMS-986165 by measuring the inhibition of cytokine-stimulated phosphorylation of specific STAT proteins.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or relevant human cell lines (e.g., T-cells, TF-1 cells).[5]

-

BMS-986165 (Deucravacitinib).

-

Vehicle control (e.g., DMSO).[5]

-

Cytokine stimulants: IL-12, IL-23, IFNα, or Thrombopoietin (TPO).[8][10]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Fixation/Permeabilization buffers (for flow cytometry).

-

Phospho-specific antibodies (e.g., anti-pSTAT3, anti-pSTAT5).[5][10]

-

Flow cytometer or ELISA plate reader.

Methodology:

-

Cell Preparation: Culture and maintain cells according to standard protocols. Prior to the assay, harvest cells and resuspend in appropriate assay medium to the desired density (e.g., 1 x 10⁶ cells/mL).

-

Compound Preparation: Prepare a serial dilution of BMS-986165 in DMSO, followed by a further dilution in assay medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Compound Treatment: Add the diluted BMS-986165 or vehicle control to the cell suspension. Incubate for 1-2 hours at 37°C.

-

Cytokine Stimulation: Add the specific cytokine stimulant (e.g., IL-12 for pSTAT, TPO for pSTAT3) to the cell suspension at a pre-determined optimal concentration (e.g., EC₈₀).[10] Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Signal Termination: Stop the reaction by immediately fixing the cells (e.g., adding formaldehyde) or lysing them for biochemical analysis.

-

Staining and Detection (Flow Cytometry):

-

Permeabilize the fixed cells using a permeabilization buffer.

-

Incubate cells with a fluorescently-conjugated phospho-specific STAT antibody.

-

Wash the cells and acquire data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the cell population of interest.

-

Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.

-

Normalize the data to the vehicle control (0% inhibition) and unstimulated control (100% inhibition).

-

Plot the normalized response against the log concentration of BMS-986165 and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 2: In Vivo Murine Model of IL-23-Induced Skin Inflammation

This protocol details a common psoriasis-like mouse model used to evaluate the in vivo efficacy of BMS-986165.[8]

Objective: To assess the dose-dependent efficacy of orally administered BMS-986165 in reducing IL-23-induced acanthosis (epidermal hyperplasia) and inflammation.[8]

Materials:

-

6-8 week old mice (e.g., C57BL/6).

-

Recombinant murine IL-23.

-

BMS-986165 (Deucravacitinib).

-

Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[13]

-

Calipers for ear thickness measurement.

-

Standard animal housing and husbandry equipment.

-

Reagents for histology (formalin, paraffin, H&E stain) and qPCR.

Methodology:

-

Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.

-

Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, BMS-986165 at 15 mg/kg BID, BMS-986165 at 30 mg/kg BID, positive control).[8]

-

Disease Induction: On Day 0, and every other day thereafter, administer intradermal injections of recombinant murine IL-23 into the mouse ear pinna to induce inflammation.

-

Compound Administration:

-

Prepare fresh formulations of BMS-986165 in the vehicle daily.

-

Beginning on Day 0, administer the compound or vehicle via oral gavage twice daily (BID) for the duration of the study (e.g., 9 days).[8]

-

-

Endpoint Monitoring:

-

Ear Thickness: Measure the thickness of both ears daily using digital calipers as a primary indicator of inflammation.

-

Clinical Scoring: If applicable, score skin for erythema and scaling.

-

-

Terminal Procedures (e.g., Day 9):

-

Euthanize mice according to approved institutional guidelines.

-

Collect ear tissue for further analysis.

-

-

Ex Vivo Analysis:

-

Histopathology: Fix a portion of the ear tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Gene Expression: Snap-freeze another portion of the ear tissue for RNA extraction and subsequent qPCR analysis to measure the expression of inflammatory cytokines (e.g., IL-17A, IL-22).[3]

-

-

Data Analysis:

-

Compare the mean ear thickness between treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Quantify histological scores and gene expression changes relative to the vehicle control group.

-

Determine the dose-dependent reduction in inflammatory parameters.

-

References

- 1. Bristol Myers Squibb - Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study [news.bms.com]

- 2. benchchem.com [benchchem.com]

- 3. drughunter.com [drughunter.com]

- 4. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 8. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 9. join.dermatologytimes.com [join.dermatologytimes.com]

- 10. skin.dermsquared.com [skin.dermsquared.com]

- 11. abmole.com [abmole.com]

- 12. Deucravacitinib | JAK | Interleukin | IFNAR | TargetMol [targetmol.com]

- 13. benchchem.com [benchchem.com]

Application Notes: Rapamycin Dosage for In Vivo Studies

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1][2] The mTOR pathway governs essential cellular processes such as growth, proliferation, metabolism, and survival.[1][3] Due to its central role, rapamycin is a widely utilized tool in preclinical research for cancer, aging, immunology, and metabolic disorders.[1][2] The success of in vivo studies using rapamycin is critically dependent on the dosage, administration route, frequency, and formulation. These notes provide a comprehensive guide, including summarized data and detailed protocols, for researchers designing in vivo experiments with rapamycin.

Data Presentation: Rapamycin Dosage in Murine Models

The dosage and administration of rapamycin can vary significantly based on the research area and the specific animal model used. The following tables summarize quantitative data from various studies to facilitate experimental design.

Table 1: Rapamycin Dosage for In Vivo Cancer Studies in Mice

| Mouse Strain | Tumor Model | Administration Route | Dosage | Vehicle/Formulation | Key Outcomes | Reference |

| Nude Mice | C6 Rat Glioma Xenograft | Intraperitoneal (i.p.) | ~4 mg/kg/day | Not Specified | Reduced tumor growth and vascular permeability. | [4] |

| SCID Mice | Ewing's Sarcoma Xenograft | Oral | 7 mg/kg | Normal Saline | Complete inhibition of tumor growth during therapy. | [5] |

| MMTV-PyV-mT | Mammary Carcinoma | Intraperitoneal (i.p.) | 0.75 & 3.0 mg/kg | Not Specified | Dose-dependent inhibition of premalignant lesion growth. | [6] |

| p53-/- | Spontaneous Tumors | Oral Gavage | 0.5 mg/kg/day (5 days on, 9 days off) | Rapatar (nanoformulated micelles) | Delayed tumor development and extended mean lifespan.[3] | [1][3] |

| HER-2/neu Transgenic | Mammary Tumors | Intraperitoneal (i.p.) | 1.5 mg/kg every other day | Not Specified | Delayed onset of spontaneous carcinogenesis. | [1][3] |

| A/J Mice | Tobacco-induced Lung Tumors | Intraperitoneal (i.p.) | 1.5 mg/kg/day (5 of 7 days) | Not Specified | Antitumor effect observed. | [1] |

Table 2: Rapamycin Dosage for In Vivo Anti-Aging and Metabolism Studies in Mice

| Mouse Strain | Study Focus | Administration Route | Dosage | Vehicle/Formulation | Key Outcomes | Reference |

| C57BL/6J | Lifespan Extension | Intraperitoneal (i.p.) | 2 mg/kg every 5 days | 0.9% NaCl, 5% PEG400, 5% Tween 20, 3% ethanol (B145695) | Extended lifespan with reduced impact on glucose homeostasis. | [7] |

| Ndufs4 KO | Mitochondrial Disease | Intraperitoneal (i.p.) | 8 mg/kg/day | Not Specified | Attenuated disease symptoms and progression.[8][9] | [8][9] |

| C57BL/6 | Obesity (High-Fat Diet) | Intraperitoneal (i.p.) | 1.5 mg/kg once weekly | 5% Tween-80, 5% PEG 400, 4% ethanol in PBS | Significantly extended lifespan in obese male mice. | [10] |

| Genetically Heterogeneous | Lifespan Extension | Dietary | 14 ppm (mg/kg of food) | Microencapsulated in food | Increased lifespan.[8][9] | [8][9] |

| Genetically Heterogeneous | Lifespan Extension | Dietary | 42 ppm (mg/kg of food) | Microencapsulated in food | Greater lifespan extension than lower doses.[11] | [11][12] |

Signaling Pathway and Experimental Workflow

Visualizing the mechanism of action and the experimental process is crucial for planning and execution.

Caption: Rapamycin binds to FKBP12, and this complex directly inhibits mTORC1.

Caption: A typical workflow for an in vivo study using Rapamycin.

Experimental Protocols

Accurate and consistent preparation of rapamycin solutions is critical for reproducible results. Due to its poor water solubility, specific vehicles are required.

Protocol 1: Preparation of Rapamycin for Intraperitoneal (IP) Injection

This protocol provides a common method for preparing rapamycin for IP administration in mice.[12]

Materials:

-

Rapamycin powder

-

100% Ethanol (for stock solution)

-

PEG 400 (Polyethylene glycol 400)

-

Tween 80 (Polysorbate 80)

-

Sterile Water or PBS

-

Sterile microcentrifuge tubes

-

0.22 µm sterile syringe filter

Procedure:

-

Prepare Stock Solution (e.g., 50 mg/mL):

-

Aseptically weigh the required amount of rapamycin powder.

-

Dissolve the rapamycin in 100% ethanol to create a high-concentration stock solution (e.g., 50 mg/mL).[12]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small volumes in sterile tubes and store at -80°C to avoid repeated freeze-thaw cycles.[12]

-

-

Prepare Vehicle Solution:

-

Prepare Working Solution for Injection (e.g., 1 mg/mL):

-

On the day of injection, thaw an aliquot of the rapamycin stock solution.

-

Dilute the stock solution into the prepared vehicle to achieve the final desired concentration.[12]

-

Example Calculation for 1 mg/mL: To make 1 mL of 1 mg/mL solution from a 50 mg/mL stock, add 20 µL of the stock solution to 980 µL of the vehicle solution.

-

Vortex the working solution thoroughly.

-

Filter the final solution through a 0.22 µm sterile syringe filter before injection to ensure sterility.[12]

-

-

Administration:

-